methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring substituted with a methyl ester and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling with Thiophene: The isoxazole derivative is then coupled with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenemethanol.
Substitution: Halogenated or nitro-substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate has potential as a pharmacophore in drug design. Its isoxazole ring is known for its bioactivity, including anti-inflammatory and antimicrobial properties.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The isoxazole moiety is a common feature in many drugs, suggesting that this compound could serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the thiophene and isoxazole rings.
Mechanism of Action
The mechanism of action of methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and alter biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-furancarboxylate: Similar structure but with a furan ring instead of thiophene.
Ethyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate: Ethyl ester instead of methyl ester.
Methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-pyridinecarboxylate: Pyridine ring instead of thiophene.
Uniqueness
Methyl 3-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the combination of the isoxazole and thiophene rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-6-9(7(2)18-14-6)11(15)13-8-4-5-19-10(8)12(16)17-3/h4-5H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJAQQUYUOJKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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